molecular formula C8H8BrClO2 B15332732 (3-Bromo-4-chloro-5-methoxyphenyl)methanol

(3-Bromo-4-chloro-5-methoxyphenyl)methanol

Cat. No.: B15332732
M. Wt: 251.50 g/mol
InChI Key: XZHVZDLPVLSUPI-UHFFFAOYSA-N
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Description

(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is an organic compound characterized by a bromine, chlorine, and methoxy group attached to a phenyl ring, with a methanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Bromination and Chlorination: Starting with a phenol derivative, the compound can be sequentially brominated and chlorinated using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

  • Methylation: The phenol derivative can be methylated using methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 in the presence of a base.

  • Reduction: The corresponding ketone or aldehyde can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, chlorine, and methoxy groups to a phenol derivative. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(3-Bromo-4-chloro-5-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as iodide (I-) or hydroxide (OH-).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with a catalyst.

  • Substitution: I2, NaOH, and heat.

Major Products Formed:

  • Oxidation: (3-Bromo-4-chloro-5-methoxyphenyl)carboxylic acid.

  • Reduction: (3-Bromo-4-chloro-5-methoxyphenyl)amine or (3-Bromo-4-chloro-5-methoxyphenyl)alcohol.

  • Substitution: (3-Iodo-4-chloro-5-methoxyphenyl)methanol or (3-Hydroxy-4-chloro-5-methoxyphenyl)methanol.

Scientific Research Applications

(3-Bromo-4-chloro-5-methoxyphenyl)methanol: has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a decrease in specific biochemical reactions.

  • Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

  • Antioxidant Activity: The compound may act as an antioxidant, neutralizing free radicals and preventing oxidative stress.

Comparison with Similar Compounds

(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is compared with similar compounds, highlighting its uniqueness:

  • (3-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the chlorine atom.

  • (3-Chloro-4-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.

  • (3-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.

This compound unique in its reactivity and utility.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

(3-bromo-4-chloro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3

InChI Key

XZHVZDLPVLSUPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)Cl

Origin of Product

United States

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